molecular formula C6H4BrN3O B2722766 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one CAS No. 1534625-82-5

3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one

Cat. No.: B2722766
CAS No.: 1534625-82-5
M. Wt: 214.022
InChI Key: OFIAZMFKWSZIIX-UHFFFAOYSA-N
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Description

3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one: is a heterocyclic compound with the molecular formula C₆H₄BrN₃O. It is part of the imidazo[1,5-a]pyrazine family, which is known for its unique chemical structure and versatility.

Scientific Research Applications

Chemistry: 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one is used as a building block in organic synthesis.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It serves as a scaffold for designing molecules with antimicrobial, antiviral, and anticancer properties .

Industry: The compound’s versatility makes it valuable in the development of new materials, such as luminescent compounds for optoelectronic devices and sensors .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one typically involves the bromination of imidazo[1,5-a]pyrazin-8-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . Additionally, the imidazo[1,5-a]pyrazine core can engage in π-π stacking interactions, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

    7-Methylimidazo[1,5-a]pyrazin-8-one: This compound shares a similar core structure but has a methyl group instead of a bromine atom.

    Imidazo[1,5-a]pyridine Derivatives: These compounds have a similar imidazo core but differ in the attached heterocyclic ring.

Uniqueness: 3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it a valuable scaffold for designing molecules with specific biological and chemical properties .

Properties

IUPAC Name

3-bromo-7H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-6-9-3-4-5(11)8-1-2-10(4)6/h1-3H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIAZMFKWSZIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1534625-82-5
Record name 3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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